Home > Products > Screening Compounds P27322 > BET bromodomain inhibitor
BET bromodomain inhibitor -

BET bromodomain inhibitor

Catalog Number: EVT-274191
CAS Number:
Molecular Formula: C24H20ClN5O2
Molecular Weight: 445.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BET bromodomain inhibitors are a class of small molecules that target the bromodomain and extraterminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. [] These proteins function as epigenetic "readers," recognizing and binding to acetylated lysine residues on histone proteins. [] This interaction allows BET proteins to recruit transcriptional machinery and regulate gene expression. [, ] BET bromodomain inhibitors competitively bind to the bromodomains, disrupting the interaction with acetylated histones and thereby modulating gene transcription. [, ] This modulation has shown significant potential for scientific research applications in various fields, including cancer biology, immunology, and developmental biology.

Future Directions
  • Development of selective inhibitors: Developing inhibitors that selectively target specific BET proteins or even individual bromodomains could potentially reduce side effects and enhance therapeutic efficacy. []
  • Combination therapies: Combining BET inhibitors with other anticancer agents, such as targeted therapies or immunotherapies, could potentially overcome resistance and enhance anti-tumor responses. [, , , , , , ]
  • Biomarker identification: Identifying biomarkers that predict response to BET inhibitor therapy could help personalize treatment and improve patient outcomes. [, ]
  • Understanding resistance mechanisms: Investigating mechanisms of resistance to BET inhibitors is crucial for developing strategies to overcome treatment failure. [, ]

JQ1

Compound Description: JQ1 is a potent, selective, and cell-permeable small-molecule inhibitor of BET bromodomains. It competitively binds to the acetyl-lysine binding pockets of BET bromodomains, disrupting their interaction with acetylated histones and leading to the downregulation of key oncogenes like MYC. [, , , , , , , , , , , , , , , , , , , ]

ODM-207

Compound Description: ODM-207 is a novel and highly selective small-molecule inhibitor of BET bromodomains. It is structurally distinct from JQ1 and its benzodiazepine derivatives. ODM-207 effectively inhibits the proliferation of ER+ breast cancer cells, suppresses tumor growth, and regulates signaling pathways involved in cell cycle and survival. []

OTX015

Compound Description: OTX015 is a potent and selective small-molecule BET bromodomain inhibitor currently in clinical trials. It has demonstrated promising pre-clinical activity in hematological and solid tumors, including lymphoma. OTX015 disrupts the MYD88/JAK/STAT pathway and synergizes with agents like ibrutinib and everolimus in lymphoma models. [, , , ]

GS-626510

Compound Description: GS-626510 is a novel, orally bioavailable, small-molecule BET bromodomain inhibitor developed by Gilead Sciences. Preclinical studies have demonstrated its efficacy in uterine cervical carcinoma models overexpressing c-MYC or harboring HUWE1 mutations. GS-626510 has shown promising activity in reducing tumor growth and increasing survival in in vivo models. []

Panobinostat

Compound Description: Panobinostat is a histone deacetylase (HDAC) inhibitor that acts broadly on HDAC enzymes. In the context of BET bromodomain inhibition, panobinostat synergizes with JQ1 to suppress LIN28B and N-Myc expression in neuroblastoma cells, enhancing anticancer effects both in vitro and in vivo. [, ]

Gemcitabine

Compound Description: Gemcitabine is a chemotherapeutic agent commonly used in the treatment of various cancers. When combined with the BET bromodomain inhibitor JQ1, gemcitabine overcomes the resistance of KRAS-mutant/LKB1-deficient NSCLC cells to JQ1 by promoting Bim-mediated apoptosis. []

Venetoclax (ABT-199)

Compound Description: Venetoclax (ABT-199) is a potent and selective BCL-2 inhibitor. In double-hit lymphoma (DHL) cells, ABT-199 effectively targets BCL-2 but faces resistance due to the accumulation of BFL-1. Combining ABT-199 with the BET bromodomain inhibitor CPI203 overcomes this resistance by downregulating BFL-1 and MYC, inducing synergistic apoptosis. []

CPI203

Compound Description: CPI203 is a potent and selective small-molecule BET bromodomain inhibitor. It has demonstrated efficacy in various hematological malignancies, including multiple myeloma and DHL. CPI203 inhibits MYC and Ikaros signaling, enhances the activity of lenalidomide/dexamethasone in myeloma models, and overcomes ABT-199 resistance in DHL. [, ]

BAY 1238097

Compound Description: BAY 1238097 is a novel small-molecule BET bromodomain inhibitor currently in phase I clinical trials. Preclinical studies have shown its activity in various lymphoma models, and mutations in EZH2 and MYD88 have emerged as potential biomarkers for response. []

ZEN-3694

Compound Description: ZEN-3694 is an orally bioavailable, potent, and selective small-molecule BET bromodomain inhibitor. It displays promising preclinical activity against various solid tumors and hematological malignancies, including prostate cancer and ER+ breast cancers, both as a single agent and in combination with other therapies like enzalutamide, docetaxel, and endocrine therapies. [, , , , ]

I-BET151

Compound Description: I-BET151 is a potent and selective small-molecule inhibitor of BET bromodomains. It disrupts the interaction of BET proteins with acetylated lysine residues on histones, interfering with their transcriptional regulatory functions. In neuroblastoma cells, I-BET151, in conjunction with JQ1, was shown to reduce N-Myc expression and reactivate TP53INP1 expression. []

I-BE762

Compound Description: I-BE762 is a small-molecule inhibitor of BET bromodomains, specifically targeting BRD4. It exhibits anti-proliferative activity in various cancer models by disrupting the interaction between BRD4 and acetylated lysine residues on histones, thereby affecting the transcription of genes involved in cell growth and survival. []

Overview

BET bromodomain inhibitors are a class of small molecules that target bromodomain and extraterminal domain proteins, which play a significant role in the regulation of gene expression through their interaction with acetylated lysine residues on histone proteins. The BET family includes four members: Brd2, Brd3, Brd4, and BrdT. These proteins are implicated in various biological processes including transcriptional regulation, cell proliferation, and inflammation, making them attractive targets for therapeutic intervention in diseases such as cancer and viral infections .

Source and Classification

The classification of BET bromodomain inhibitors is primarily based on their chemical structure and mechanism of action. They can be categorized into different scaffolds, including:

  • Dihydropyridopyrimidine derivatives: Notable for their ease of synthesis and high selectivity for BET proteins .
  • Thienodiazepine-based compounds: Known for their stereoselective synthesis and specificity towards certain BET protein mutants .
  • Bivalent inhibitors: Designed to simultaneously engage two bromodomains or combine with other therapeutic modalities like PROTACs (proteolysis targeting chimeras) to enhance efficacy .
Synthesis Analysis

Methods

The synthesis of BET bromodomain inhibitors involves several strategies, including:

  • Stereoselective synthesis: A recent approach utilized a five-step synthesis process to create a bumped thienodiazepine-based inhibitor with 99% enantiomeric excess without the need for chiral chromatography .
  • Virtual screening: High-throughput virtual screening has been employed to identify new scaffolds, leading to the discovery of dihydropyridopyrimidine-based inhibitors that exhibit potent activity against BET proteins .

Technical Details

The synthetic routes often involve key reactions such as:

  • Alkylation: Used to introduce bulky groups that enhance selectivity for specific bromodomain mutants.
  • Condensation reactions: Employed in the formation of complex ring structures essential for biological activity.
Molecular Structure Analysis

Structure

BET bromodomain inhibitors typically feature a core structure that allows for interaction with the acetylated lysine binding site on bromodomains. For instance, dihydropyridopyrimidine scaffolds have been shown to effectively bind to the first bromodomain of Brd4 .

Data

Crystallographic studies have revealed detailed binding poses of these inhibitors, illustrating how structural modifications can enhance potency and selectivity. For example, the incorporation of specific substituents on the uracil moiety significantly impacts the inhibitor's activity .

Chemical Reactions Analysis

Reactions

The development of BET bromodomain inhibitors often involves:

Technical Details

The reactions are meticulously optimized to ensure high yields and purity, often employing techniques such as differential scanning calorimetry to assess binding interactions between the inhibitor and its target protein .

Mechanism of Action

The primary mechanism by which BET bromodomain inhibitors exert their effects is through competitive inhibition. By binding to the bromodomains, these compounds prevent the recruitment of transcriptional machinery necessary for gene expression. This inhibition can lead to decreased expression of oncogenes such as c-Myc, which is critical in various cancers .

Physical and Chemical Properties Analysis

Physical Properties

BET bromodomain inhibitors exhibit diverse physical properties depending on their chemical structure. Common characteristics include:

  • Molecular weight: Typically ranges from 300 to 500 g/mol.
  • Solubility: Varies widely; many newer compounds are designed to improve solubility in biological media.

Chemical Properties

Chemical stability is crucial for therapeutic efficacy. Many inhibitors are designed to be stable under physiological conditions while retaining their ability to bind selectively to target proteins.

Applications

BET bromodomain inhibitors have garnered significant interest in scientific research due to their potential applications in:

  • Cancer therapy: They are being explored as treatments for various malignancies by targeting aberrant gene expression.
  • Inflammatory diseases: Due to their role in modulating immune responses, these inhibitors may provide novel therapeutic avenues for conditions like rheumatoid arthritis.
  • Viral infections: Some studies suggest that targeting BET proteins can inhibit viral replication processes .

Properties

Product Name

BET bromodomain inhibitor

IUPAC Name

2-[(4S)-6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide

Molecular Formula

C24H20ClN5O2

Molecular Weight

445.9 g/mol

InChI

InChI=1S/C24H20ClN5O2/c1-13-22-18-8-5-15(16-11-27-30(2)12-16)9-19(18)23(14-3-6-17(25)7-4-14)28-20(10-21(26)31)24(22)32-29-13/h3-9,11-12,20H,10H2,1-2H3,(H2,26,31)/t20-/m0/s1

InChI Key

QFLGNZXBWIQDLQ-FQEVSTJZSA-N

SMILES

CC1=NOC2=C1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(=NC2CC(=O)N)C5=CC=C(C=C5)Cl

Solubility

Soluble in DMSO

Canonical SMILES

CC1=NOC2=C1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(=NC2CC(=O)N)C5=CC=C(C=C5)Cl

Isomeric SMILES

CC1=NOC2=C1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(=N[C@H]2CC(=O)N)C5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.